molecular formula C3H3NO2 B15223370 Isoxazol-4(5H)-one

Isoxazol-4(5H)-one

Cat. No.: B15223370
M. Wt: 85.06 g/mol
InChI Key: JGRCHNVLXORPNM-UHFFFAOYSA-N
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Description

Isoxazol-4(5H)-one is a heterocyclic compound characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoxazol-4(5H)-one can be synthesized through several methods. One common approach involves the cyclization of β-ketoesters or β-ketonitriles with hydroxylamine. This reaction typically proceeds under mild conditions and yields the desired isoxazole ring . Another method involves the α-keto bromination of 3-aryl-6,7-dihydrobenzo[c]isoxazol-4(5H)-ones followed by condensation with thiourea in acetonitrile .

Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions using readily available starting materials such as β-ketoesters and hydroxylamine. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis may also be utilized to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Isoxazol-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted isoxazoles, dihydroisoxazoles, and other heterocyclic compounds with potential biological activity .

Scientific Research Applications

Isoxazol-4(5H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Isoxazol-4(5H)-one and its derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. For example, certain derivatives act as inhibitors of viral nucleoproteins, thereby preventing viral replication. The compound’s effects are mediated through pathways involving nucleophilic attack, radical formation, and cycloaddition reactions.

Comparison with Similar Compounds

Isoxazol-4(5H)-one can be compared with other similar heterocyclic compounds, such as:

    Isoxazole: Both compounds share the isoxazole ring structure but differ in their oxidation states and substituents.

    Dihydroisoxazole: This compound is a reduced form of this compound and exhibits different chemical reactivity and biological activity.

    Benzisoxazole: This compound contains a fused benzene ring, which imparts unique properties compared to this compound.

This compound stands out due to its versatility in chemical synthesis and its broad range of applications in various scientific fields.

Properties

Molecular Formula

C3H3NO2

Molecular Weight

85.06 g/mol

IUPAC Name

1,2-oxazol-4-one

InChI

InChI=1S/C3H3NO2/c5-3-1-4-6-2-3/h1H,2H2

InChI Key

JGRCHNVLXORPNM-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C=NO1

Origin of Product

United States

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